molecular formula C15H18O4 B1203750 Hymenin CAS No. 20555-04-8

Hymenin

Cat. No. B1203750
CAS RN: 20555-04-8
M. Wt: 262.3 g/mol
InChI Key: LLQCRTZROWMVOL-DYDIJXKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hymenin is a natural product found in Ambrosia maritima, Parthenium hysterophorus, and other organisms with data available.

Scientific Research Applications

1. Potential as α-Adrenoceptor Antagonist

Hymenin, identified as a marine alkaloid, demonstrates the potential to act as a competitive antagonist of α-adrenoceptors in vascular smooth muscles. This was observed in a study where hymenin caused a rightward shift of the dose-response curve for norepinephrine in the rabbit isolated aorta, without affecting the curves for histamine or KCl (Kobayashi, Nakamura, & Ohizumi, 1988).

2. Involvement in Phytochemistry and Biological Activities

Hymenin is part of the phytochemical diversity in certain plant species, contributing to various biological activities. These activities include antifungal, termiticidal, antioxidant, antibacterial, anti-inflammatory, and larvicidal actions. This broad range of effects enhances the understanding of these species and supports the potential production of new products or technologies (Silva et al., 2022).

3. Contribution to Neuroprotection and Antioxidant Activities

Research indicates that hymenin, as a bromoalkaloid, possesses significant neuroprotective ability under stress conditions at low nanomolar concentrations. This is particularly notable in the context of oxidative stress in cortical neurons. Hymenin's role as an inducer in the nuclear factor erythroid 2-related factor 2-antioxidant response element pathway reinforces its antioxidant capacity, suggesting a potential in developing new drugs for neurodegenerative diseases (Leirós et al., 2015).

4. Cytotoxic and Anti-inflammatory Activities

Hymenin has shown high cytotoxic activity against various cell lines and significant inhibition of nitric oxide production, suggesting potential anti-inflammatory and cytotoxic activities. Its structure-activity relationship, particularly the presence of certain moieties and hydroxyl groups, plays a critical role in these biological effects (Mohamed et al., 2020).

properties

CAS RN

20555-04-8

Product Name

Hymenin

Molecular Formula

C15H18O4

Molecular Weight

262.3 g/mol

IUPAC Name

(3aS,6S,6aR,9aS,9bR)-6a-hydroxy-6,9a-dimethyl-3-methylidene-4,5,6,9b-tetrahydro-3aH-azuleno[8,7-b]furan-2,9-dione

InChI

InChI=1S/C15H18O4/c1-8-4-5-10-9(2)13(17)19-12(10)14(3)11(16)6-7-15(8,14)18/h6-8,10,12,18H,2,4-5H2,1,3H3/t8-,10-,12+,14-,15-/m0/s1

InChI Key

LLQCRTZROWMVOL-DYDIJXKYSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@H]([C@]3([C@@]1(C=CC3=O)O)C)OC(=O)C2=C

SMILES

CC1CCC2C(C3(C1(C=CC3=O)O)C)OC(=O)C2=C

Canonical SMILES

CC1CCC2C(C3(C1(C=CC3=O)O)C)OC(=O)C2=C

synonyms

hymenin
parthenin
parthenin, 3aS-(3aalpha,6beta,6abeta,9beta,9balpha)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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